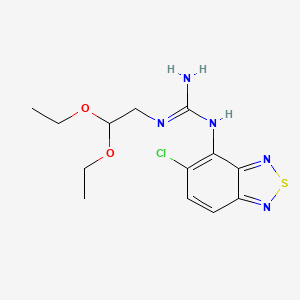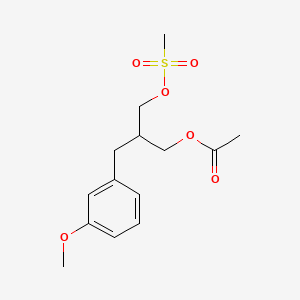
4-(tert-Butyldiphenylsilyl)hydroxy Propofol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol typically involves the protection of the hydroxyl group of Propofol with a tert-Butyldiphenylsilyl group. This process can be achieved through a reaction with tert-Butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyldiphenylsilyl)hydroxy Propofol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-Butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the tert-Butyldiphenylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyldiphenylsilyl)hydroxy Propofol has several applications in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol involves its role as a protecting group. By attaching to the hydroxyl group of Propofol, it prevents unwanted reactions at this site, allowing for selective modifications of other functional groups. This selective protection is crucial in multi-step organic synthesis, where specific reactions need to be controlled.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyl)hydroxy Propofol: Similar protecting group but with dimethyl instead of diphenyl groups.
4-(Trimethylsilyl)hydroxy Propofol: Uses a trimethylsilyl group for protection.
4-(Methoxymethyl)hydroxy Propofol: Employs a methoxymethyl group as a protecting group.
Uniqueness
4-(tert-Butyldiphenylsilyl)hydroxy Propofol is unique due to the bulkiness and stability of the tert-Butyldiphenylsilyl group. This bulkiness provides steric hindrance, which can be advantageous in preventing side reactions. Additionally, the stability of the tert-Butyldiphenylsilyl group under various reaction conditions makes it a preferred choice for protecting hydroxyl groups in complex organic syntheses.
Eigenschaften
CAS-Nummer |
1246816-09-0 |
|---|---|
Molekularformel |
C28H36O2Si |
Molekulargewicht |
432.679 |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
InChI-Schlüssel |
BMNNMQPKHONECS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Synonyme |
4-(tert-Butyldiphenylsilyl)hydroxy-2,6-bis(1-methylethyl)phenol; 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2,6-bis(1-methylethyl)phenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


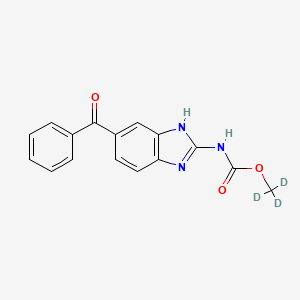
![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)
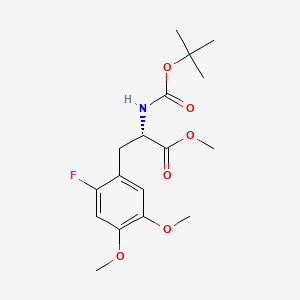
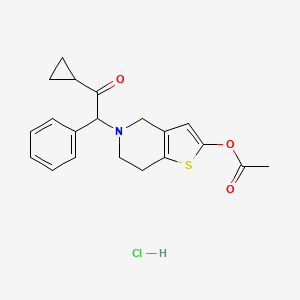
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)
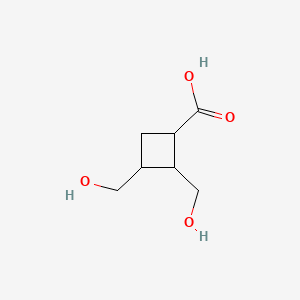


![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)
